molecular formula C8H9NO3S B13873430 5-(Ethylcarbamoyl)thiophene-2-carboxylic acid

5-(Ethylcarbamoyl)thiophene-2-carboxylic acid

Cat. No.: B13873430
M. Wt: 199.23 g/mol
InChI Key: HCNWZLCBBFHACM-UHFFFAOYSA-N
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Description

5-(Ethylcarbamoyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C8H9NO3S. This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and materials science. Thiophene derivatives are characterized by a five-membered ring containing one sulfur atom, which imparts unique chemical properties to these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylcarbamoyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of thiophene-2-carboxylic acid with ethyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and the use of specific catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylcarbamoyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(Ethylcarbamoyl)thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(Ethylcarbamoyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A closely related compound with similar chemical properties but lacking the ethylcarbamoyl group.

    5-Bromothiophene-2-carboxylic acid: Another derivative with a bromine atom, which imparts different reactivity and applications.

Uniqueness

5-(Ethylcarbamoyl)thiophene-2-carboxylic acid is unique due to the presence of the ethylcarbamoyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

5-(ethylcarbamoyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C8H9NO3S/c1-2-9-7(10)5-3-4-6(13-5)8(11)12/h3-4H,2H2,1H3,(H,9,10)(H,11,12)

InChI Key

HCNWZLCBBFHACM-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=C(S1)C(=O)O

Origin of Product

United States

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